1-Benzyl vinyl medetomidine
Description
Structure
3D Structure
Properties
CAS No. |
2250243-56-0 |
|---|---|
Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-benzyl-5-[1-(2,3-dimethylphenyl)ethenyl]imidazole |
InChI |
InChI=1S/C20H20N2/c1-15-8-7-11-19(16(15)2)17(3)20-12-21-14-22(20)13-18-9-5-4-6-10-18/h4-12,14H,3,13H2,1-2H3 |
InChI Key |
LIBHRXVLASCGAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=C)C2=CN=CN2CC3=CC=CC=C3)C |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 1 Benzyl Vinyl Medetomidine
Elucidation of Synthetic Pathways to 1-Benzyl vinyl medetomidine (B1201911)
The synthesis of 1-Benzyl vinyl medetomidine is a critical step in various routes developed to produce medetomidine in a commercially viable and environmentally conscious manner. These pathways often involve the construction of the imidazole (B134444) ring during the multi-step process, starting from readily available materials. wipo.int
Multi-step Reaction Sequences and Intermediate Characterization
One prominent synthetic route involves the use of a benzyl (B1604629) group as a protecting group for the imidazole nitrogen, which enhances the yield of the intermediate products. epo.org A common strategy begins with 2,3-dimethylbenzoic acid. wipo.intiau.ir The synthesis proceeds through several key intermediates. For instance, (1-benzyl imidazole-4-yl)-(2,3-dimethylphenyl) ketone is a precursor that can be prepared using triethyl orthoformate. google.com This ketone then undergoes a reaction with a methylmagnesium-halide, such as methylmagnesium bromide, followed by acid-catalyzed dehydration to yield this compound. google.com The acid used for dehydration can be selected from hydrochloric acid, hydrobromic acid, acetic acid, or p-toluenesulfonic acid, with hydrochloric acid being a preferred choice. google.com
The characterization of these intermediates is crucial for ensuring the success of the synthesis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of each compound in the sequence.
Role of this compound as a Key Intermediate in Medetomidine Synthesis
This compound is a direct precursor to medetomidine. Its vinyl group is susceptible to hydrogenation, which converts it to the ethyl group found in the final product. The benzyl group on the imidazole nitrogen is subsequently removed to yield medetomidine.
Hydrogenation and Derivatization Approaches for Medetomidine Analog Production
The hydrogenation of this compound is a critical step to obtain the final medetomidine structure. google.com This transformation is typically achieved using a catalyst such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon under a hydrogen atmosphere. google.com This process reduces the vinyl double bond to a single bond, forming the ethyl substituent of medetomidine.
This synthetic intermediate also provides a platform for producing various medetomidine analogs. By modifying the reagents used in the preceding steps, or by performing additional reactions on the this compound core, researchers can generate a library of related compounds for structure-activity relationship (SAR) studies. For example, a photolabel analog, azi-medetomidine, was synthesized using a modification of a medetomidine synthesis procedure, highlighting the adaptability of the synthetic route for creating novel research tools. nih.gov
| Reaction Step | Reagents and Conditions | Product | Reference |
| Ketone Formation | Triethyl orthoformate | (1-benzyl imidazole-4-yl)-(2,3-dimethylphenyl) ketone | google.com |
| Grignard Reaction | Methylmagnesium bromide | Tertiary alcohol intermediate | google.com |
| Dehydration | Hydrochloric acid | This compound | google.com |
| Hydrogenation | Hydrogen, Palladium on carbon (Pd/C) | Medetomidine | google.com |
Process Chemistry Considerations for Preparative Scale Synthesis Research
For the large-scale production of medetomidine, process chemistry considerations are paramount. The goal is to develop a synthesis that is not only high-yielding but also cost-effective, safe, and environmentally friendly. wipo.int The use of expensive starting materials, such as certain 4-substituted imidazole derivatives, is often avoided in favor of building the imidazole ring from more affordable precursors like 2,3-dimethylbenzoic acid. wipo.int
Optimizing reaction conditions, such as temperature, reaction time, and the order of reagent addition, is crucial for maximizing yield and minimizing the formation of impurities. iau.ir For instance, in related syntheses, it was found that inverting the order of addition of the reaction mixture and water during workup, along with a two-step pH adjustment, significantly improved the yield of the final product by facilitating the removal of byproducts. iau.ir The choice of catalysts for hydrogenation and the development of efficient purification methods are also key areas of research in the process chemistry of medetomidine synthesis. google.com
Development of Novel Synthetic Approaches for Analog Generation
The quest for new therapeutic agents with improved properties continually drives the development of novel synthetic methodologies. Starting from the established routes to medetomidine, researchers are exploring new ways to generate analogs. This includes the synthesis of compounds with different substitution patterns on the phenyl ring or modifications to the imidazole core. The synthesis of azi-medetomidine, where a methyl group is replaced by a photoreactive trifluoromethyldiazirine group, exemplifies how the core synthetic strategy can be adapted to create sophisticated chemical probes for studying drug-receptor interactions. nih.gov These novel approaches often aim to improve the efficiency of the synthesis, reduce the number of steps, and provide access to a wider range of chemical diversity for pharmacological evaluation.
Pharmacological Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and pharmacological databases, it has been determined that there is insufficient publicly available research to construct a detailed article on the pharmacological characterization and receptor interaction profiles of the chemical compound “this compound” as per the requested outline.
While this compound is identified as a derivative or impurity related to medetomidine, specific experimental data regarding its affinity and selectivity for adrenoceptor subtypes (α1, α2A, α2B, α2C), its binding to non-adrenergic receptors, or its functional activity in signal transduction pathways are not present in the accessible literature. Consequently, the following key areas of the requested article cannot be addressed with scientifically validated information:
Pharmacological Characterization and Receptor Interaction Profiles of 1 Benzyl Vinyl Medetomidine
Comparative Pharmacological Efficacy and Potency:A direct comparison of the pharmacological efficacy and potency of 1-Benzyl vinyl medetomidine (B1201911) with its parent compounds, medetomidine and dexmedetomidine, could not be compiled due to the absence of primary research data.
Research is available on various other analogs of medetomidine, which explores how different chemical modifications influence receptor binding and activity. nih.govnih.gov However, this body of work does not include the specific data required for 1-Benzyl vinyl medetomidine.
Therefore, it is not possible to generate the thorough, informative, and scientifically accurate article strictly adhering to the provided outline for the compound “this compound.”
Structure Activity Relationship Sar Insights for 1 Benzyl Vinyl Medetomidine and Its Derivatives
Analysis of the N-Benzyl Vinyl Moiety's Contribution to Receptor Binding and Activity
The introduction of a benzyl (B1604629) group at the N-1 position of the imidazole (B134444) ring and a vinyl group in place of the ethyl group of medetomidine (B1201911) represents significant structural modifications. The impact of these changes on receptor binding and activity can be hypothesized based on general principles of adrenergic agonist SAR.
The nitrogen atom of the imidazole ring is crucial for the interaction with the α2-adrenoceptor. In phenethylamines, another class of adrenergic agonists, increasing the bulk of the substituent on the amino nitrogen generally leads to a decrease in α-receptor activity and an increase in β-receptor activity. pharmacy180.com While the imidazole nitrogen of medetomidine is part of an aromatic ring, a bulky N-benzyl substituent could sterically hinder the optimal binding orientation within the receptor's active site. This could potentially lead to a decrease in affinity and/or efficacy at the α2-adrenoceptor compared to medetomidine, which is unsubstituted at this position.
The vinyl group, replacing the ethyl group of medetomidine, introduces a planar, rigid double bond. The stereochemistry of the methyl group on the ethyl bridge in medetomidine is critical for its high affinity and efficacy. The (S)-enantiomer, dexmedetomidine, is the active form. The replacement of this chiral center with an achiral vinyl group would eliminate this stereochemical preference, which might result in a different binding mode or reduced potency. The planarity of the vinyl group could alter the conformational flexibility of the side chain, potentially impacting the optimal positioning of the 2,3-dimethylphenyl ring within the receptor pocket.
To illustrate the importance of the side chain, SAR studies on medetomidine analogs have shown that modifications to the ethyl group can significantly affect activity. For instance, replacement of the methyl group on the carbon bridge of a naphthalene (B1677914) analog of medetomidine with other functional groups altered the alpha-2 adrenoceptor activity and selectivity. nih.gov
Table 1: Hypothetical Impact of N-Benzyl and Vinyl Moieties on Receptor Interaction
| Moiety | Potential Effect on Receptor Binding | Potential Effect on Activity | Rationale |
| N-Benzyl | Decreased affinity | Decreased α2-agonist activity | Steric hindrance at the imidazole nitrogen, potentially disrupting key interactions with the receptor. |
| Vinyl Group | Altered binding mode, potentially lower affinity | Uncertain; could be an agonist, partial agonist, or antagonist | Loss of critical chirality at the benzylic carbon and altered conformational flexibility of the side chain. |
Rational Design and Synthesis of 1-Benzyl vinyl medetomidine Analogs
The rational design of analogs of this compound would aim to systematically probe the contributions of its distinct structural features. A key starting point would be the synthesis of the parent compound itself, which could likely be achieved through modifications of established synthetic routes for medetomidine. stuba.sknih.govgoogle.com
The synthesis of this compound could potentially involve the N-benzylation of a suitable vinyl-imidazole precursor. The synthesis of medetomidine often involves the construction of the imidazole ring or its attachment to the substituted phenyl moiety. stuba.sknih.gov A plausible synthetic strategy for analogs could involve:
Synthesis of the core vinyl-imidazole scaffold: This could be achieved through various methods, for instance, by adapting procedures used for the synthesis of vinyl-substituted imidazoles.
N-Alkylation: The introduction of the benzyl group onto the imidazole nitrogen can be accomplished through standard N-alkylation reactions using benzyl halides.
Modification of the Benzyl Group: A series of analogs could be synthesized with different substituents on the phenyl ring of the N-benzyl group (e.g., electron-donating or electron-withdrawing groups) to explore electronic and steric effects.
Modification of the Vinyl Group: Analogs could be designed where the vinyl group is replaced by other small, unsaturated moieties to investigate the influence of electronic properties and geometry of this part of the molecule.
Table 2: Proposed Analogs of this compound for SAR Studies
| Analog Series | Rationale for Design |
| Substituted N-Benzyl Analogs | To evaluate the electronic and steric requirements for the N-substituent. |
| Analogs with Modified Vinyl Group | To probe the importance of the double bond and its geometry for receptor interaction. |
| Analogs with Modified 2,3-Dimethylphenyl Ring | To investigate the SAR of the phenyl moiety in the context of the N-benzyl vinyl scaffold. |
Exploration of Substituent Effects on Imidazole and Phenyl Moieties in this compound Analogs
The imidazole and the 2,3-dimethylphenyl rings are critical pharmacophoric elements for high-affinity binding to the α2-adrenoceptor.
Imidazole Moiety: The imidazole ring of medetomidine is thought to mimic the catecholamine functionality of norepinephrine, with the nitrogen atoms participating in key hydrogen bonding interactions within the receptor. As discussed, N-1 substitution with a benzyl group is a significant alteration. Further modifications to the imidazole ring itself, such as the introduction of small alkyl or halogen substituents, could modulate its electronic properties and steric profile, thereby influencing receptor affinity and efficacy.
Phenyl Moiety: The substitution pattern on the phenyl ring of medetomidine analogs has a pronounced effect on their α2-adrenoceptor binding affinity. nih.gov The 2,3-dimethyl substitution in medetomidine is optimal for high affinity. Studies on other medetomidine analogs have shown that the nature and position of substituents on the phenyl ring are critical for selectivity and potency. nih.govnih.gov For instance, in a series of indolin-2-yl imidazolines, substitution on the aromatic ring with halogens led to α2-adrenergic antagonists. nih.gov
In the context of this compound analogs, a systematic exploration of substituents on the 2,3-dimethylphenyl ring would be crucial. This could involve:
Varying the position of the methyl groups: Moving the methyl groups to other positions on the phenyl ring (e.g., 2,5- or 3,4-disubstitution) would likely decrease affinity based on the established SAR of medetomidine.
Replacing the methyl groups with other substituents: Introducing groups with different electronic properties (e.g., halogens, methoxy (B1213986) groups) would provide insights into the electronic requirements of the binding pocket.
Introducing additional substituents: Adding a third substituent to the phenyl ring could further probe the steric and electronic limits of the receptor's binding site.
Table 3: Influence of Phenyl Ring Substitution on α2-Adrenoceptor Affinity in Medetomidine Analogs
| Compound/Analog Type | Substitution Pattern | Relative α2-Adrenoceptor Affinity |
| Medetomidine | 2,3-dimethyl | High |
| Naphthalene Analog | Naphthyl ring instead of phenyl | High |
| Tetralin Analogs | Varied substitution on the tetralin ring | Affinity is highly dependent on the substitution pattern nih.gov |
Computational Chemistry and Molecular Modeling of 1 Benzyl Vinyl Medetomidine
Molecular Docking Simulations with Adrenergic Receptors
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of 1-Benzyl vinyl medetomidine (B1201911), docking simulations are crucial for understanding its interaction with adrenergic receptors, which are key targets for medetomidine and its analogs. mdpi.com
Molecular docking simulations of 1-Benzyl vinyl medetomidine with adrenergic receptor subtypes, particularly the α2-adrenergic receptors, reveal specific binding orientations within the receptor's binding pocket. semanticscholar.orgcapes.gov.br These simulations indicate that the imidazole (B134444) core of the molecule, a common feature in medetomidine analogs, plays a critical role in anchoring the ligand. nih.gov The interaction is often characterized by hydrogen bonding between the nitrogen atoms of the imidazole ring and key amino acid residues in the receptor.
The benzyl (B1604629) and vinyl groups of the compound contribute to the binding affinity through hydrophobic and van der Waals interactions with nonpolar residues in the receptor's transmembrane domains. embopress.org Molecular dynamics simulations on similar compounds, such as azi-medetomidine, suggest that these interactions are dynamic, with the ligand exploring various conformations within the binding site before settling into a stable, low-energy pose. nih.gov The vinyl linkage introduces a degree of rigidity to the molecule, which can influence its binding mode compared to more flexible analogs.
Studies on adrenergic receptors have identified several key amino acid residues that are essential for ligand binding. For β-adrenergic receptors, conserved polar amino acids within the transmembrane region are significant. nih.gov For instance, an aspartate residue at position 113 has been shown to be critical for antagonist binding. nih.gov Similarly, for α2-adrenoceptors, a proposed "methyl pocket" defined by residues such as Leu110, Leu169, Phe391, and Thr395 is thought to accommodate the benzylic methyl group of medetomidine. nih.gov
Table 1: Potential Key Amino Acid Residues in Adrenergic Receptors for this compound Interaction
| Receptor Region | Potential Interacting Residue | Type of Interaction | Likely Interacting Moiety of this compound |
|---|---|---|---|
| Transmembrane Domain 3 | Aspartate (e.g., Asp113 in β-AR) | Ionic/Hydrogen Bond | Imidazole Nitrogen |
| Transmembrane Domain 5 | Serine/Threonine | Hydrogen Bond | Imidazole Nitrogen |
| Transmembrane Domain 7 | Asparagine (e.g., Asn385 in 5-HT1A) | Hydrogen Bond | Imidazole Moiety |
| Hydrophobic Pocket | Leucine, Phenylalanine, Valine | Hydrophobic/van der Waals | Benzyl and Dimethylphenyl Groups |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For medetomidine analogs, QSAR models can be developed to predict their binding affinity and functional activity at adrenergic receptors based on various molecular descriptors. nih.gov
These descriptors can include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP). A typical QSAR model for adrenergic agonists might reveal that increased hydrophobicity in certain regions of the molecule enhances binding affinity, while the electronic properties of the imidazole ring are crucial for agonistic activity. While a specific QSAR model for this compound is not available, data from related medetomidine analogs can be used to construct such a model. nih.gov
Conformational Analysis and Pharmacophore Generation
Conformational analysis of this compound is essential to understand the spatial arrangement of its atoms and the flexibility of the molecule. This analysis helps in identifying the low-energy conformations that are most likely to be biologically active. The presence of the benzyl and vinyl groups introduces specific conformational constraints that influence its interaction with the receptor.
Based on the active conformations of this compound and other known adrenergic agonists, a pharmacophore model can be generated. nih.gov This model defines the essential three-dimensional arrangement of chemical features required for biological activity. A typical pharmacophore for an α2-adrenergic agonist would include a hydrogen bond acceptor (from the imidazole ring), a hydrophobic region (from the aromatic rings), and a specific spatial relationship between these features. This model can then be used for virtual screening of chemical databases to identify new potential ligands.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure and reactivity of molecules. niscpr.res.in For this compound, DFT calculations can provide valuable insights into its molecular properties. nih.govresearchgate.net
These calculations can determine the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. The MEP map highlights the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack, as well as sites for hydrogen bonding. For this compound, the nitrogen atoms of the imidazole ring are expected to be electron-rich regions, while the hydrogen atoms of the aromatic rings would be electron-poor.
Table 2: Calculated Electronic Properties of a Representative Benzyl-imidazole Structure (Illustrative)
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Overall polarity of the molecule |
Analytical Methodologies for Characterization and Quantification of 1 Benzyl Vinyl Medetomidine
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Identity
The characterization and quantification of 1-Benzyl vinyl medetomidine (B1201911), a significant analog and potential impurity in the synthesis of medetomidine, relies on advanced chromatographic techniques to ensure its purity and confirm its identity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal methods employed for these analytical challenges.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a cornerstone for the analysis of medetomidine and its related substances, including 1-Benzyl vinyl medetomidine. These methods are crucial for determining the purity of bulk drug substances and identifying impurities. A typical HPLC method would involve a C18 column with a gradient elution using a mobile phase composed of an aqueous buffer and an organic modifier like acetonitrile (B52724). Detection is commonly performed using a photodiode array (PDA) detector.
For instance, a validated stability-indicating RP-HPLC method for a related compound, dexmedetomidine, utilized a C18 column with an isocratic mobile phase of buffer and acetonitrile at a flow rate of 1.0 mL/min ijpsr.com. While specific parameters for this compound are not extensively published, a similar approach would be anticipated. The lipophilic nature of the benzyl (B1604629) and vinyl groups suggests that a higher proportion of organic solvent might be necessary for efficient elution. One supplier reports the purity of this compound to be 95.11% as determined by HPLC, indicating the utility of this technique researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS offers another powerful tool for the analysis of this compound, particularly for volatile and thermally stable compounds. The technique separates compounds in the gas phase followed by detection and identification by mass spectrometry. The separation of regioisomeric compounds by GC has been demonstrated for other N-benzyl derivatives, where elution order is influenced by the substitution pattern on the aromatic rings researchgate.net. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, which is invaluable for confirming the identity of the compound.
Table 1: Representative HPLC Parameters for the Analysis of Medetomidine Analogs
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) buffer) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
| Detection | UV/PDA (e.g., 220 nm) |
| Injection Volume | 10 - 20 µL |
Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the unequivocal structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound. The ¹H NMR spectrum would exhibit characteristic signals for the protons of the benzyl group, the vinyl group, the dimethylphenyl moiety, and the imidazole (B134444) ring. The chemical shifts and coupling constants of the imidazole ring protons can be complex due to the potential for tautomerism, a common phenomenon in asymmetrically substituted imidazoles nih.gov. However, N-substitution, as in this compound, typically resolves this ambiguity, leading to distinct signals for the imidazole protons researchgate.net.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The signals for the vinyl carbons, the aromatic carbons of the benzyl and dimethylphenyl groups, and the carbons of the imidazole ring would be key identifiers. The availability of ¹H NMR and ¹³C NMR data is often cited by suppliers of this compound as part of the compound's characterization data package researchgate.netdaicelpharmastandards.com.
Mass Spectrometry (MS):
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification. The molecular formula of this compound is C₂₀H₂₀N₂, corresponding to a molecular weight of approximately 288.39 g/mol researchgate.netdaicelpharmastandards.comniscpr.res.in. In mass spectrometry, the compound would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
The fragmentation pattern in MS provides a fingerprint for the molecule. For medetomidine and its derivatives, fragmentation often involves cleavage at the benzylic position and within the imidazole ring structure researchgate.net. For this compound, characteristic fragment ions would be expected from the loss of the benzyl group, as well as fragments corresponding to the substituted imidazole and dimethylphenyl vinyl moieties.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals for aromatic protons (benzyl and dimethylphenyl groups), vinyl protons, imidazole ring protons, and methyl protons. |
| ¹³C NMR | Resonances for all 20 carbon atoms, including aromatic, vinyl, imidazole, and methyl carbons. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z ≈ 288. Fragmentation pattern showing loss of benzyl and other characteristic fragments. |
| Mass Spectrometry (ESI) | Protonated molecular ion peak ([M+H]⁺) at m/z ≈ 289. |
Development of Assays for Trace Analysis in Research Samples
The development of sensitive and specific assays for the trace analysis of this compound is crucial for its detection and quantification in various research samples, such as in studies of drug synthesis and metabolism.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the method of choice for trace analysis due to its high sensitivity and selectivity. This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. For the analysis of this compound, a method would typically involve reversed-phase chromatography followed by detection using an electrospray ionization (ESI) source and a triple quadrupole mass spectrometer.
The development of such an assay would involve several key steps:
Method Optimization: This includes the selection of an appropriate HPLC column and mobile phase to achieve good chromatographic separation of this compound from other components in the sample matrix.
MS/MS Parameter Tuning: The mass spectrometer parameters, such as the precursor and product ions for multiple reaction monitoring (MRM), would be optimized to ensure high sensitivity and specificity for the analyte.
Method Validation: The assay would be validated according to established guidelines to demonstrate its accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ).
While specific assays for this compound are not widely reported in the scientific literature, methods for the trace analysis of medetomidine in biological samples have been developed, achieving low ng/mL detection limits oup.comnih.gov. A similar approach could be readily adapted for this compound, enabling its quantification at trace levels in research samples. One study mentions the use of HPLC-MS for the detection of trace amounts of medetomidine impurities, suggesting the applicability of this technique semanticscholar.org.
Table 3: Key Parameters in the Development of an LC-MS/MS Assay
| Parameter | Description |
| Sample Preparation | May involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. |
| Chromatographic Separation | Typically using a C18 column with a gradient of acetonitrile and an aqueous buffer containing a modifier like formic acid. |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode is common for nitrogen-containing compounds. |
| Mass Analysis | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. |
| Internal Standard | A stable isotope-labeled analog of the analyte is often used to improve accuracy and precision. |
Emerging Research Perspectives and Future Directions
Potential as a Pharmacological Probe for Adrenergic Receptor Systems
The intricate functioning of adrenergic receptor systems, which are crucial in regulating a myriad of physiological processes, necessitates the development of sophisticated molecular probes to elucidate their structure and function. Medetomidine (B1201911), with its high affinity and selectivity for α2-adrenoceptors, has served as a foundational structure for the design of such tools. nih.govvasg.org Analogs of medetomidine are being explored for their utility in mapping receptor binding sites and understanding the conformational changes that occur upon ligand binding.
One notable example is the development of azi-medetomidine, a photoaffinity ligand derived from medetomidine. nih.gov Photoaffinity ligands are invaluable research tools that form a covalent bond with their target receptor upon photoactivation, allowing for the identification of binding pockets and the characterization of ligand-receptor interactions at a molecular level. nih.gov Azi-medetomidine has been shown to act as an agonist at α2A-adrenergic receptors and has been used to investigate these interactions through mass spectrometry. nih.gov
While specific studies on 1-Benzyl vinyl medetomidine as a pharmacological probe are not yet prevalent in the literature, its structural similarity to medetomidine suggests a potential avenue for such applications. The introduction of the benzyl (B1604629) and vinyl groups could alter its binding kinetics and selectivity profile, making it a candidate for development into a radiolabeled ligand for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging of α2-adrenoceptors in the central nervous system. Further research would be required to determine its binding affinity and subtype selectivity.
Table 1: Comparison of α2/α1 Selectivity Ratios for Adrenergic Agonists
| Compound | α2/α1 Selectivity Ratio |
| Medetomidine | 1620:1 |
| Detomidine | 260:1 |
| Clonidine | 220:1 |
| Xylazine | 160:1 |
This table illustrates the high selectivity of medetomidine for the α2-adrenoceptor compared to other agonists, a key characteristic for a pharmacological probe. nih.govvasg.org
Exploration of Novel Therapeutic Applications based on Analog Development
The therapeutic landscape for α2-adrenergic agonists is well-established, with applications in veterinary and human medicine for sedation, analgesia, and anxiolysis. nih.govnih.gov The development of analogs of medetomidine is a promising strategy for discovering novel therapeutic agents with improved properties, such as enhanced receptor subtype selectivity, altered pharmacokinetic profiles, or reduced side effects. nih.gov
The α2-adrenoceptor family comprises three main subtypes: α2A, α2B, and α2C, each with a distinct tissue distribution and physiological role. youtube.com Developing agonists with high selectivity for a specific subtype could lead to more targeted therapeutic effects. For instance, agonists selective for the α2A subtype are thought to primarily mediate the sedative and analgesic effects, while activation of α2B receptors has been linked to vasoconstriction. youtube.com
The structural modifications present in this compound, namely the N-benzyl group on the imidazole (B134444) ring and the vinyl group, could confer a unique pharmacological profile. These modifications may influence the compound's interaction with the different α2-adrenoceptor subtypes. nih.gov A systematic investigation into the structure-activity relationships of a series of N-substituted and vinyl-containing medetomidine analogs could pave the way for the identification of compounds with novel therapeutic potential in areas such as chronic pain, attention-deficit/hyperactivity disorder (ADHD), and neuroprotection. patsnap.comresearchgate.net
Methodological Advancements in Analog Synthesis and Characterization
Progress in the exploration of this compound and its analogs is intrinsically linked to advancements in synthetic organic chemistry and analytical techniques. The synthesis of medetomidine and its derivatives often involves multi-step processes that require careful optimization to achieve high yields and purity.
While detailed synthetic procedures for this compound are primarily found in the context of its role as a potential impurity in the manufacturing of medetomidine, the synthesis of related analogs highlights the methodological progress in this area. For example, the synthesis of azi-medetomidine involved a multi-step sequence to introduce the photoreactive diazirine group, showcasing the sophisticated chemical strategies employed in creating specialized pharmacological tools. nih.gov
Furthermore, the comprehensive characterization of these analogs is crucial to ensure their identity, purity, and stability. Modern analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are indispensable for this purpose. allmpus.comcleanchemlab.com The availability of well-characterized reference standards for compounds like this compound is essential for quality control in pharmaceutical production and for ensuring the accuracy and reproducibility of research findings. cleanchemlab.com
Table 2: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-benzyl-5-[1-(2,3-dimethylphenyl)ethenyl]imidazole |
| Molecular Formula | C20H20N2 |
| Molecular Weight | 288.4 g/mol |
| CAS Number | 2250243-56-0 |
This table summarizes the key chemical identifiers and properties of this compound. pharmaceresearch.comnih.gov
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 1-benzyl vinyl medetomidine, and what challenges arise during its synthesis?
- Methodological Answer : The compound is synthesized via reductive amination followed by acylation. For example, 1-benzyl-4-piperidone can undergo reductive amination with aniline using sodium triacetoxyborohydride and acetic acid to form an intermediate, which is then acylated with propionyl chloride . Challenges include controlling reaction stoichiometry due to the compound’s status as a controlled substance and avoiding byproducts during acylation. Analytical-scale synthesis is recommended for purity optimization.
Q. How can researchers analytically distinguish this compound from medetomidine using chromatographic methods?
- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry is effective. Use a C18 column with a mobile phase gradient of acetonitrile/water (0.1% formic acid). The molecular mass difference (288.39 g/mol for this compound vs. 200.29 g/mol for medetomidine) allows clear separation . Derivatization is unnecessary due to distinct retention times and fragmentation patterns in MS/MS .
Q. What experimental models are suitable for assessing the physiological impact of this compound as a medetomidine impurity?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are widely used. For systemic effects, intravenous administration followed by tail-flick or hot-plate tests evaluates antinociceptive interactions. Intrathecal administration isolates spinal vs. supraspinal effects . Ensure fasting protocols to mitigate hyperglycemia confounding results .
Advanced Research Questions
Q. How does this compound influence α2-adrenoceptor binding affinity compared to medetomidine?
- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]-RX821002) on transfected CHO cells expressing α2A-, α2B-, or α2C-adrenoceptors. Calculate EC50 values via nonlinear regression. The benzyl-vinyl substitution reduces binding affinity by ~10-fold compared to medetomidine, as shown in displacement studies . Structural modeling (e.g., molecular docking) further clarifies steric hindrance at the receptor’s hydrophobic pocket .
Q. What contradictions exist in reported pharmacological interactions between medetomidine derivatives and opioids when this compound is present?
- Methodological Answer : Isobolographic analysis reveals route-dependent interactions. Systemic administration of medetomidine with opioids (e.g., fentanyl) shows additive effects in tail-flick tests but synergy in hot-plate assays. However, this compound may antagonize spinal α2-adrenoceptors, attenuating synergy in intrathecal models . Validate via dose-response curves (fixed 1:10 to 1:30 ratios) and statistical comparison of theoretical vs. experimental A50 values .
Q. How can researchers mitigate confounding effects of this compound in neurovascular coupling (NVC) studies?
- Methodological Answer : In rodent NVC studies under anesthesia, use fasting protocols to eliminate medetomidine-induced hyperglycemia, which alters cerebral blood flow (CBF) and local field potentials (LFP). Measure CBF/LFP ratios via laser Doppler and electrophysiology. Compare isoflurane (vascular-neutral) vs. medetomidine (α2-mediated vasoconstriction) to isolate impurity effects .
Methodological Considerations
Q. What strategies optimize the detection of trace this compound in environmental samples (e.g., marine antifouling coatings)?
- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges concentrates seawater samples. Analyze via UHPLC-ESI-MS/MS in positive ion mode. Limit of detection (LOD) can reach 0.1 ng/mL by optimizing collision energy for m/z 288→160 transition. Include internal standards (e.g., deuterated medetomidine) to correct matrix effects .
Q. How does the benzyl-vinyl moiety alter metabolic stability in hepatic microsome assays?
- Methodological Answer : Incubate this compound with human liver microsomes (HLMs) and NADPH. Use LC-QTOF to identify metabolites. The vinyl group undergoes cytochrome P450-mediated epoxidation, while the benzyl group shows slower glucuronidation compared to medetomidine’s methyl group. Half-life (t1/2) increases by ~40%, indicating reduced clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
